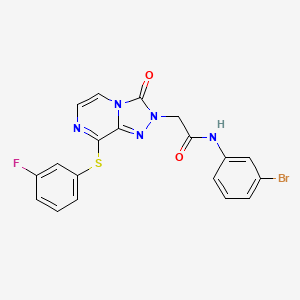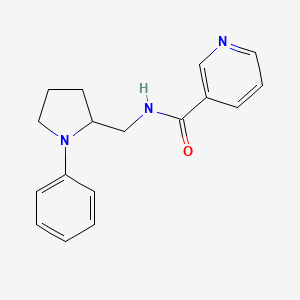
N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide, also known as PP2A inhibitor, is a small molecule that has gained significant attention in scientific research due to its ability to regulate protein phosphatase 2A (PP2A) activity. PP2A is a critical enzyme that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. PP2A dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and viral infections. PP2A inhibitors such as this compound have shown promising results in preclinical studies and are being explored as potential therapeutic targets.
Aplicaciones Científicas De Investigación
Cancer Research and Epigenetic Remodeling
NNMT and Cancer Metabolism : Nicotinamide N-methyltransferase (NNMT) is significantly overexpressed in various human cancers, affecting tumorigenesis through mechanisms that are not fully understood. Research by Ulanovskaya, Zuhl, and Cravatt (2013) demonstrates that NNMT impairs cancer cells' methylation potential by consuming methyl units from S-adenosyl methionine, leading to a stable metabolic product, 1-methylnicotinamide. This process results in hypomethylated histones and cancer-related proteins, alongside heightened expression of pro-tumorigenic gene products, suggesting a direct link between metabolic enzyme deregulation and changes in cancer cells' methylation landscape Ulanovskaya et al., 2013.
Metabolic Regulation
NNMT in Hepatic Nutrient Metabolism : The role of NNMT in hepatic expression correlates with various metabolic parameters in both mice and humans. Suppression of NNMT expression in vivo alters glucose and cholesterol metabolism, mediated by its product N1-methylnicotinamide (MNAM). This suggests NNMT's significant role in liver metabolism and its potential as a target for metabolic disease therapy Hong et al., 2015.
Corrosion Inhibition
NNMT and Corrosion Inhibition : In the context of materials science, nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and others, have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These studies reveal that such derivatives act as mixed-type corrosion inhibitors, offering insights into the adsorption behavior and potential applications in protecting materials against corrosion Chakravarthy et al., 2014.
Therapeutic Potential
Small Molecule Inhibitors of NNMT : The development of small molecule inhibitors targeting NNMT, such as JBSNF-000088, has shown potential in reducing body weight, improving insulin sensitivity, and normalizing glucose tolerance in animal models of metabolic disease. These inhibitors act by reducing MNA levels and demonstrate NNMT's role in obesity and type-2 diabetes, highlighting its therapeutic potential Kannt et al., 2018.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring can influence the compound’s action .
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-6-4-10-18-12-14)19-13-16-9-5-11-20(16)15-7-2-1-3-8-15/h1-4,6-8,10,12,16H,5,9,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPJKUOESAGSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)
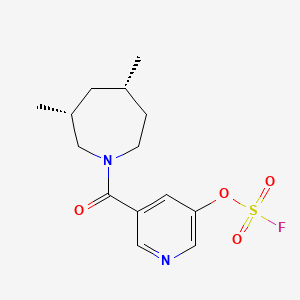
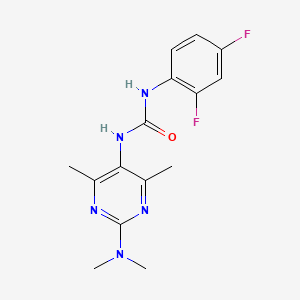
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2476583.png)
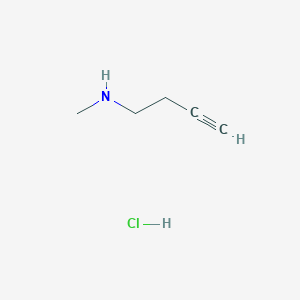
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2476586.png)
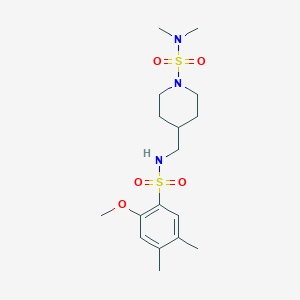
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2476589.png)
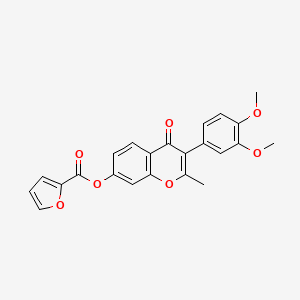
![1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B2476592.png)
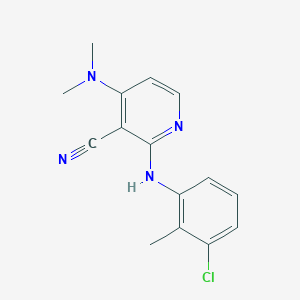
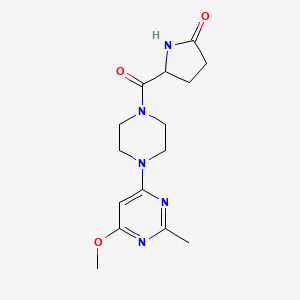
![(4-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2476595.png)
